molecular formula C22H14Cl4N2O2 B2410081 (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 303997-02-6

(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No. B2410081
CAS RN: 303997-02-6
M. Wt: 480.17
InChI Key: NEWLMSHLAAKCGB-MEFGMAGPSA-N
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Description

(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C22H14Cl4N2O2 and its molecular weight is 480.17. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties

  • A study investigated the structural and electronic properties of a similar compound, 3-{(E)-[-(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, using Gaussian 16W density functional theory. This research focused on optimized geometrical properties, wave functional properties, and band gap energies with solvation effects (Julie et al., 2021).

Antimalarial Properties

  • A study on 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones and related structures, including compounds with similar 3,4-dichlorophenyl components, showed these derivatives to be highly active antimalarial agents in both rodents and primates (Kesten et al., 1992).

Vibrational and Theoretical Studies

  • The vibrational and theoretical properties of compounds including 2-(2,6-dichlorophenyl)amino derivatives were analyzed through infrared spectroscopy and ab initio calculations, which provided insights into the conformational space and molecular dynamics of these compounds (Jubert et al., 2005).

Magnetic Properties

  • Research on trinuclear Copper(II) complexes with Biphenol-Based dinucleating ligands, including 3,3′-bis-((2,6-dimethylphenyl)-imino)methyl derivatives, highlighted the magnetic susceptibility and electronic properties of these complexes. This study contributed to the understanding of antiferromagnetic interactions in such molecular structures (Filkale et al., 2020).

properties

IUPAC Name

(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-1-[(2,6-dichlorophenyl)methyl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl4N2O2/c23-16-5-3-6-17(24)15(16)11-28-20-7-2-1-4-14(20)21(22(28)29)27-30-12-13-8-9-18(25)19(26)10-13/h1-10H,11-12H2/b27-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWLMSHLAAKCGB-MEFGMAGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOCC3=CC(=C(C=C3)Cl)Cl)C(=O)N2CC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OCC3=CC(=C(C=C3)Cl)Cl)/C(=O)N2CC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

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